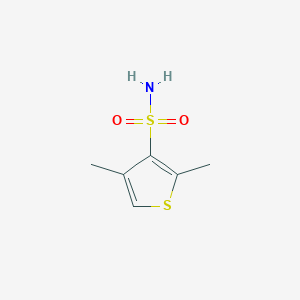
2,4-Dimethylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylthiophene-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The presence of the thiophene ring in this compound adds to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophene-3-sulfonamide typically involves the sulfonylation of 2,4-dimethylthiophene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves the Gewald reaction, Paal–Knorr synthesis, and other condensation reactions . These methods are scalable and efficient, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4-Dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
2,4-Dimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
類似化合物との比較
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2,4-Dimethylthiophene-3-sulfonamide stands out due to the presence of both the thiophene ring and the sulfonamide group, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
特性
分子式 |
C6H9NO2S2 |
|---|---|
分子量 |
191.3 g/mol |
IUPAC名 |
2,4-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
InChIキー |
WICSALYSMRRIOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1S(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

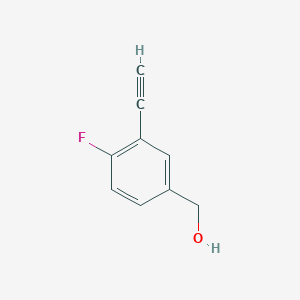
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
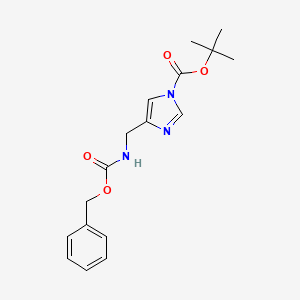
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

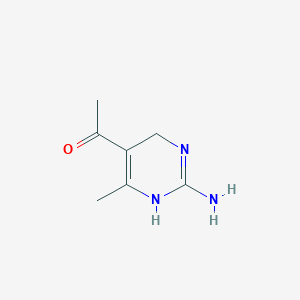

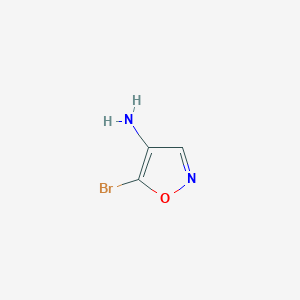
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
